molecular formula C14H20N2OS B5838466 1-methyl-4-{[(4-methylphenyl)thio]acetyl}piperazine

1-methyl-4-{[(4-methylphenyl)thio]acetyl}piperazine

Cat. No. B5838466
M. Wt: 264.39 g/mol
InChI Key: SMFRBVKDKNSKLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine compounds involves the reaction of 1-methyl piperazine with corresponding alkoxyphenyl isothiocyanates in ethereal solution or dibasic acid chlorides in benzene solution, leading to various piperazine derivatives. These reactions typically result in the formation of hydrochlorides by passing hydrogen chloride into the reaction mixture (Tung, 1957).

Molecular Structure Analysis

Investigations on the molecular structure of similar piperazine compounds, including studies on their conformation through X-ray diffraction and Fourier transform infrared (FTIR) spectroscopy, provide insights into the spatial arrangement of atoms and the overall geometry of the molecule. This analysis helps in understanding the compound's interaction with biological receptors and its physicochemical properties (Singh et al., 2000).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including Mannich reaction, cyclization, and acylation, which are pivotal in synthesizing a wide range of compounds with potential pharmacological activities. These reactions are influenced by the nature of substituents on the piperazine ring, which can significantly affect the compound's chemical behavior and biological activity (Romagnoli et al., 2008).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as melting points and solubility, are crucial for their application in drug formulation and synthesis. These properties are determined by the compound's molecular structure and the presence of functional groups, which affect its interactions with solvents and other molecules (Prabawati, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of piperazine compounds, are influenced by their functional groups and molecular structure. Studies on the reactivity of piperazine derivatives towards various reagents and under different conditions help in understanding their potential applications in chemical synthesis and drug development (Raajaraman et al., 2018).

Future Directions

The future directions for research on “1-methyl-4-{[(4-methylphenyl)thio]acetyl}piperazine” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds .

Mechanism of Action

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-12-3-5-13(6-4-12)18-11-14(17)16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFRBVKDKNSKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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